molecular formula C16H19ClN4O3 B6800836 N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide

Cat. No.: B6800836
M. Wt: 350.80 g/mol
InChI Key: WDAIHRDEUCOIGC-HQNRFAHOSA-N
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Description

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[44]nonane-7-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-10(11-3-5-12(17)6-4-11)18-14(23)21-8-7-16(9-21)13(22)20(2)15(24)19-16/h3-6,10H,7-9H2,1-2H3,(H,18,23)(H,19,24)/t10-,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIHRDEUCOIGC-HQNRFAHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)N2CCC3(C2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC(=O)N2CCC3(C2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the chlorophenyl group: This step involves the introduction of the 4-chlorophenyl group through a substitution reaction. Common reagents include chlorinated aromatic compounds and suitable nucleophiles.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinated aromatic compounds and suitable nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide
  • N-[(1R)-1-(4-fluorophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide
  • N-[(1R)-1-(4-bromophenyl)ethyl]-3-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 4-chlorophenyl group and the spirocyclic core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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